Bienvenue dans la boutique en ligne BenchChem!

Dnmdp

Enantioselectivity Cancer cell viability Chiral pharmacology

DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one; CAS 328104-79-6; molecular weight 304.34 g/mol; molecular formula C₁₅H₂₀N₄O₃) is a prototypical velcrin—a small-molecule molecular glue that induces a neomorphic protein–protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), thereby selectively killing cancer cells co-expressing both proteins. Unlike classical PDE3 catalytic inhibitors, DNMDP was discovered through a phenotypic differential viability screen and represents the founding member of a mechanistically distinct class of PDE3A modulators whose cancer-cytotoxic activity is uncoupled from PDE3 enzymatic inhibition.

Molecular Formula C15H20N4O3
Molecular Weight 304.34 g/mol
CAS No. 328104-79-6
Cat. No. B1670845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmdp
CAS328104-79-6
Synonyms6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
DNMDP compound
Molecular FormulaC15H20N4O3
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
InChIInChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)
InChIKeyYOSSKNZHADPXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DNMDP (CAS 328104-79-6): A First-in-Class PDE3A–SLFN12 Molecular Glue for Biomarker-Defined Cancer Research


DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one; CAS 328104-79-6; molecular weight 304.34 g/mol; molecular formula C₁₅H₂₀N₄O₃) is a prototypical velcrin—a small-molecule molecular glue that induces a neomorphic protein–protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), thereby selectively killing cancer cells co-expressing both proteins [1]. Unlike classical PDE3 catalytic inhibitors, DNMDP was discovered through a phenotypic differential viability screen and represents the founding member of a mechanistically distinct class of PDE3A modulators whose cancer-cytotoxic activity is uncoupled from PDE3 enzymatic inhibition [1]. Its chemical structure contains a dihydropyridazinone core with a 4-diethylamino-3-nitrophenyl substituent and a 5-methyl group; the (R)-enantiomer is the pharmacologically active species [1].

Why PDE3 Inhibitors Cannot Substitute for DNMDP (CAS 328104-79-6) in SLFN12-Dependent Cancer Cell Killing Assays


Generic substitution of DNMDP with commercially available PDE3 inhibitors (e.g., trequinsin, cilostazol, milrinone) fails because DNMDP's cancer cell cytotoxic activity is not mediated by PDE3 catalytic inhibition. The seminal discovery paper demonstrated that the potent PDE3 inhibitor trequinsin (PDE3 IC₅₀ = 0.25 nM) has no effect on HeLa cell viability and does not induce PDE3A–SLFN12 complex formation, whereas DNMDP induces this complex and kills the same cells with an EC₅₀ of 6.9 nM [1]. Lewis et al. further showed that compound 2, a DNMDP analog with nearly identical PDE3A inhibitory potency (IC₅₀ = 24 nM vs. 25 nM for DNMDP), is completely inactive in HeLa viability assays (EC₅₀ > 1000 nM), proving that PDE3 inhibition alone is insufficient for cancer cell killing [2]. Only a small subset of PDE3A ligands possess the requisite structural features to stabilize the PDE3A–SLFN12 heterotetramer and trigger SLFN12 RNase-mediated apoptosis [3].

DNMDP (CAS 328104-79-6) vs. Closest Analogs: Quantitative Head-to-Head Differentiation Evidence


Enantioselective Cytotoxicity: (R)-DNMDP vs. (S)-DNMDP — 500-Fold Potency Differential

The cancer cell killing activity of DNMDP is entirely enantioselective. In HeLa cervical carcinoma cells, the (R)-enantiomer of DNMDP exhibits an EC₅₀ that is 500-fold lower than that of the (S)-enantiomer after 48 h treatment, as shown in the original phenotypic screen [1]. Lewis et al. subsequently confirmed that (R)-DNMDP has a HeLa EC₅₀ of 3.8 nM vs. (S)-DNMDP EC₅₀ of >1000 nM (racemic DNMDP EC₅₀ = 6.9 nM) [2]. This stereochemical dependence was replicated across four additional chiral analog pairs, with the (R)-enantiomer consistently more active than the (S)-enantiomer or racemate [2]. The (R)-enantiomer alone binds PDE3A directly; (S)-DNMDP does not prevent binding of the active enantiomer to PDE3A in affinity chromatography competition experiments [1].

Enantioselectivity Cancer cell viability Chiral pharmacology

Mechanism-Based Differentiation: Cancer Cell Killing Requires PDE3A–SLFN12 Complex Induction, Not PDE3 Catalytic Inhibition

DNMDP kills cancer cells through a gain-of-function mechanism entirely distinct from PDE3 catalytic inhibition. In HeLa cells, DNMDP induces co-immunoprecipitation of SLFN12 with PDE3A, whereas the potent PDE3 inhibitor trequinsin (PDE3 IC₅₀ = 0.25 nM) does not induce this interaction and does not affect HeLa cell viability at any tested concentration [1]. The rescue experiment further demonstrates that co-treatment with trequinsin (RC₅₀ < 1 nM) competitively blocks DNMDP-induced HeLa cell killing by displacing DNMDP from PDE3A, confirming that target occupancy alone is insufficient for cytotoxicity [1]. Wu et al. provided cryo-EM structural evidence that DNMDP stabilizes a heterotetrameric PDE3A–SLFN12 complex (2:2 stoichiometry), and that SLFN12 RNase activity is required for the cytotoxic response [2]. This mechanism is fundamentally different from the cAMP-elevating, vasodilatory pharmacology of classical PDE3 inhibitors such as milrinone and cilostazol.

Molecular glue Protein–protein interaction PDE3A–SLFN12 complex Neomorphic activity

PDE3A Biochemical Inhibition vs. Cellular Cytotoxicity: Uncoupling of Enzymatic and Functional Activity

A critical differentiation emerges when PDE3A enzymatic IC₅₀ is compared directly to HeLa cellular EC₅₀ across structurally related analogs. DNMDP inhibits PDE3A with an IC₅₀ of 25 nM and kills HeLa cells with an EC₅₀ of 6.9 nM—a cellular potency 3.6-fold greater than its biochemical inhibitory activity [1]. In striking contrast, compound 2 (a des-nitro DNMDP analog) inhibits PDE3A with an essentially identical IC₅₀ of 24 nM yet shows absolutely no HeLa cytotoxicity (EC₅₀ > 1000 nM) [1]. This >145-fold window in cellular activity between two compounds with indistinguishable PDE3A inhibitory potency demonstrates that PDE3A enzymatic inhibition is neither necessary nor sufficient for cancer cell killing. Across the active analog series, HeLa EC₅₀ values are consistently 2.4–15-fold lower than the average PDE3A/B IC₅₀ values, consistent with neomorphic gain-of-function through SLFN12 complex formation [1].

PDE3A enzymatic assay Cellular EC₅₀ Structure–activity relationship Functionally selective ligand

Cancer Cell Line Selectivity: 22/766 Sensitive Lines Defined by PDE3A and SLFN12 Co-Expression

DNMDP exhibits an exceptionally narrow and biomarker-defined cancer cell selectivity profile, in contrast to the broad cytotoxicity of conventional chemotherapeutics. In a panel of 766 genomically characterized human cancer cell lines, DNMDP (10 μM, 48 h) selectively killed only 22 cell lines (~2.9%) [1]. Sensitive lines include HeLa (cervical), NCI-H1734 and NCI-H2122 (lung adenocarcinoma), and SK-MEL-3 (melanoma), with EC₅₀ values clustered in the 10–100 nM range, whereas insensitive lines such as A549 (lung), MCF7 (breast), and PC3 (prostate) show EC₅₀ > 1 μM [1]. The single genomic feature most strongly correlated with DNMDP sensitivity is elevated PDE3A mRNA expression, and subsequent analysis demonstrated that co-expression of SLFN12 with PDE3A is the predictive biomarker; depletion of either protein abolishes DNMDP sensitivity [1][3]. This selectivity profile has been independently validated: 108/117 (92%) of human GIST tumor specimens co-express PDE3A and SLFN12, and the GIST882 cell line (PDE3A⁺/SLFN12⁺) shows 90% viability reduction upon DNMDP treatment [2].

Biomarker-defined cytotoxicity Cancer cell line profiling PDE3A/SLFN12 co-expression

Broad Kinase and Off-Target Selectivity: No Inhibition Across 234 Kinases at 10 μM

DNMDP has been rigorously evaluated for off-target kinase inhibition. In a Millipore Kinase Profiler screen, DNMDP at a concentration of 10 μM (approximately 1,450-fold above its HeLa EC₅₀) showed no significant inhibition against any of the 234 human kinases tested [1]. Additionally, a Eurofins Lead Profiling screen of the closely related active analog compound 9 at 10 μM against 68 non-kinase targets (GPCRs, ion channels, transporters, nuclear receptors) found no significant interactions [1]. This broad selectivity profile distinguishes DNMDP from multi-targeted kinase inhibitors and supports its utility as a selective chemical probe for PDE3A–SLFN12 biology. In contrast, the clinical-stage velcrin BAY 2666605 was specifically optimized to further reduce PDE3 inhibition while maintaining SLFN12-dependent cellular activity and demonstrated a clean profile against PDE enzyme panels, ion channels (including hERG), and CYP isoforms [2].

Kinase selectivity profiling Off-target safety Chemical probe qualification

In Vivo Antitumor Activity of the DNMDP Analog Series: BRD9500 Efficacy in SK-MEL-3 Xenograft as Proof-of-Concept for Velcrin Class

DNMDP itself has structural liabilities (dialkylanilino group prone to metabolic instability; potentially reactive nitro group) that limit its direct in vivo application [1]. However, SAR optimization of the DNMDP scaffold yielded BRD9500, which demonstrated significant antitumor activity in an SK-MEL-3 melanoma xenograft model [1]. BRD9500 shows improved potency: HeLa EC₅₀ = 0.68 nM, SK-MEL-3 EC₅₀ = 1.38 nM, and PDE3A IC₅₀ = 12.7 nM (selectivity ratio = 18) [2]. Further optimization produced BAY 2666605 (compound 18), which demonstrates oral bioavailability >95% across three species, crosses the blood–brain barrier, and achieved tumor regression in 5/6 PDE3A/SLFN12 biomarker-positive patient-derived xenograft models [2]. These data establish DNMDP as the essential chemical starting point for a drug discovery trajectory that has now produced a clinical candidate (BAY 2666605, currently in First-in-Human studies), but DNMDP itself should be used as an in vitro tool compound rather than for in vivo studies.

Xenograft efficacy In vivo pharmacokinetics Melanoma model Chemical probe advancement

Validated Research Application Scenarios for DNMDP (CAS 328104-79-6) Based on Quantitative Comparative Evidence


Biomarker- Stratified Cancer Cell Line Screening for PDE3A/SLFN12 Co-Expression-Dependent Cytotoxicity

DNMDP is the gold-standard chemical probe for identifying and validating cancer cell lines whose viability depends on the PDE3A–SLFN12 interaction. As established in the 766-cell-line panel screen, DNMDP selectively kills only those lines co-expressing elevated PDE3A and SLFN12 (22/766; EC₅₀ 10–100 nM in sensitive lines vs. >1 μM in insensitive lines) [1]. Any laboratory seeking to classify cancer models as velcrin-sensitive or -resistant should use DNMDP as the reference compound, with trequinsin co-treatment (100 nM) as a rescue control to confirm PDE3A target engagement specificity [1]. Pre-screening for PDE3A and SLFN12 mRNA/protein expression is essential before committing resources to functional studies [3].

PDE3A–SLFN12 Complex Induction Assays to Discriminate Bona Fide Molecular Glues from Catalytic PDE3 Inhibitors

The definitive assay for classifying a PDE3A ligand as a functional velcrin (rather than a mere catalytic inhibitor) is the PDE3A–SLFN12 co-immunoprecipitation experiment, for which DNMDP serves as the essential positive control. DNMDP at 10 μM (8 h treatment) robustly induces PDE3A–SLFN12 complex formation in HeLa cells, whereas the potent PDE3 inhibitor trequinsin does not [1][2]. Biochemical PDE3A IC₅₀ values alone are insufficient to predict cellular activity: compound 2 (PDE3A IC₅₀ = 24 nM) fails to induce complex formation and is inactive in viability assays (EC₅₀ > 1000 nM) [2]. For compound library screening, DNMDP should be included at 1–10 μM as a positive control for maximum complex induction.

Enantioselectivity Reference for Chiral Velcrin Development Programs

The 500-fold potency difference between (R)-DNMDP (HeLa EC₅₀ = 3.8 nM) and (S)-DNMDP (HeLa EC₅₀ > 1000 nM) provides a critical enantioselectivity benchmark for medicinal chemistry optimization of velcrin analogs [1][2]. Any new chiral velcrin candidate should be evaluated as separated enantiomers in HeLa viability assays, with (R)-DNMDP serving as the active comparator and (S)-DNMDP as the inactive comparator. This stereochemical dependence has been replicated across four independent analog series (compounds 7, 9, 29, 30) and is a hallmark of PDE3A active-site-mediated pharmacology [2].

Kinase Selectivity Reference Standard for PDE3A–SLFN12 Chemical Probe Qualification

DNMDP's clean profile in a 234-kinase panel at 10 μM (0% inhibition) [2] establishes it as a highly selective chemical probe suitable for target deconvolution and mechanism-of-action studies where broad kinase inhibition would confound interpretation. When evaluating novel velcrin candidates, the DNMDP selectivity profile serves as a benchmark: compounds should ideally match or exceed DNMDP's kinase selectivity while improving upon its metabolic stability [4]. This is particularly relevant for research groups conducting genome-wide CRISPR or siRNA modifier screens (e.g., the AIP co-chaperone identification [3]) where off-target effects could generate false-positive hits.

Quote Request

Request a Quote for Dnmdp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.